molecular formula C11H8BrNO3 B3046387 6-Bromo-2-methoxy-1-nitronaphthalene CAS No. 123856-15-5

6-Bromo-2-methoxy-1-nitronaphthalene

Cat. No. B3046387
M. Wt: 282.09 g/mol
InChI Key: VQUIAHIZENASND-UHFFFAOYSA-N
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Patent
US09156823B2

Procedure details

2-Bromo-6-methoxynaphthalene (20 g, 84.4 mmol) was dissolved in acetic acid (140 mL) by stirring vigorously at 70° C. This solution was cooled to 50° C. and a solution of nitric acid (>90%, 4 mL) in acetic acid (28 mL) was added dropwise. The resulting reaction mixture was stirred at 50° C. for four hours and then cooled to room temperature. The yellow solid was isolated by filtration and recrystallized from acetic acid to yield 6-bromo-2-methoxy-1-nitronaphthalene (18.7 g, 76% yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([N+:14]([O-:16])=[O:15])=[C:7]([O:12][CH3:13])[CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring vigorously at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 50° C. for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The yellow solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from acetic acid

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(=C(C2=CC1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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